molecular formula C11H9NO2 B8540319 1-(5-(Furan-3-yl)pyridin-2-yl)ethanone

1-(5-(Furan-3-yl)pyridin-2-yl)ethanone

Cat. No. B8540319
M. Wt: 187.19 g/mol
InChI Key: JXHLBGFMPSWLRY-UHFFFAOYSA-N
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Description

1-(5-(Furan-3-yl)pyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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properties

Product Name

1-(5-(Furan-3-yl)pyridin-2-yl)ethanone

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

1-[5-(furan-3-yl)pyridin-2-yl]ethanone

InChI

InChI=1S/C11H9NO2/c1-8(13)11-3-2-9(6-12-11)10-4-5-14-7-10/h2-7H,1H3

InChI Key

JXHLBGFMPSWLRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)C2=COC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(5-bromopyridin-2-yl)ethanone (0.5 g, 2.5 mmol) in toluene (10 mL) and ethanol (5 mL) was added furan-3-ylboronic acid (0.335 g, 3.0 mmol) and a 2 M solution of aq. Na2CO3. The reaction mixture was degassed with argon, Pd(PPh3)4 (0.144 g, 0.125 mmol) was added, the reaction mixture was degassed with argon for 10 min, and the reaction was heated to 100° C. for 4 h. The reaction mixture was evaporated under vacuum to remove the ethanol, diluted with water (30 mL), extracted with ethyl acetate (100 mL), dried over sodium sulphate, filtered and evaporated under reduced pressure to obtain crude product. The crude product was purified by Biotage Isolera® One column (using 10% ethyl acetate and hexane) to give 1-(5-(furan-3-yl)pyridin-2-yl)ethanone (0.35 g, 74% yield); 1H NMR (400 MHz, DMSO-d6): δ 9.00 (s, 1H), 8.44 (s, 1H), 8.20-8.17 (m, 1H); 7.95 (d, 1H), 7.83 (s, 1H), 7.13 (s, 1H), 2.57 (s, 3H): LC-MS m/z calcd for [M+H]+ 187.06. found 188.0.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.335 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.144 g
Type
catalyst
Reaction Step Four

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